molecular formula C17H16ClN3O2S B2716389 5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-50-4

5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2716389
CAS No.: 900004-50-4
M. Wt: 361.84
InChI Key: DGVMUCOJCGPWMT-UHFFFAOYSA-N
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Description

“5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed facile synthesis methods for compounds with the pyrido[2,3-d]pyrimidine structure, highlighting the potential for diverse biological activities and applications in medicinal chemistry. These methods allow for the creation of novel ring systems and derivatives through reactions with various reagents, indicating the flexibility and utility of this chemical scaffold in synthesizing biologically active molecules (Abdel-fattah et al., 1998).

Biological Activities and Applications

  • Some derivatives of pyrido[2,3-d]pyrimidine have been studied for their antitumor activities, suggesting the potential use of these compounds in cancer therapy. For instance, specific derivatives have shown significant activity against certain types of cancer in preclinical models, highlighting the therapeutic potential of this class of compounds (Grivsky et al., 1980).

  • Research into the anti-HIV properties of 1,5-disubstituted pyrimidine-2,4-diones indicates that these compounds could be valuable in the development of new treatments for HIV-1. This underscores the importance of pyrido[2,3-d]pyrimidine derivatives in antiviral research (Loksha et al., 2008).

  • The study of pyrido[1,2-a]pyrimidine derivatives for urease inhibition activity suggests that these molecules could have applications in treating diseases related to urease activity. Some derivatives have shown significant inhibitory effects, which could be explored further for potential therapeutic uses (Rauf et al., 2010).

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-10-8-19-15-13(16(22)21(3)17(23)20(15)2)14(10)24-9-11-4-6-12(18)7-5-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVMUCOJCGPWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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